4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzaldehyde
Description
4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzaldehyde is a fluorinated aromatic aldehyde with a 3-methylpiperidinylmethyl substituent at the ortho position of the benzaldehyde core. Its molecular formula is C₁₅H₁₉FNO, and it has a molecular weight of 248.32 g/mol. This compound is likely used as a synthetic intermediate in pharmaceuticals or agrochemicals, given the prevalence of similar fluorinated benzaldehydes in drug discovery pipelines .
Properties
IUPAC Name |
4-fluoro-2-[(3-methylpiperidin-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c1-11-3-2-6-16(8-11)9-13-7-14(15)5-4-12(13)10-17/h4-5,7,10-11H,2-3,6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPFRMZPZSPAMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC(=C2)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Precursor Synthesis
The nucleophilic substitution method involves reacting 2-(halomethyl)-4-fluorobenzaldehyde with 3-methylpiperidine under basic conditions. The halogenated precursor is typically synthesized via radical bromination or chloromethylation of 4-fluoro-2-methylbenzaldehyde. For instance, bromination using N-bromosuccinimide (NBS) under UV light yields 2-(bromomethyl)-4-fluorobenzaldehyde , a critical intermediate.
Optimization of Reaction Conditions
The substitution reaction proceeds in polar aprotic solvents such as dichloromethane (DCM) or toluene , with yields influenced by temperature and base selection. A study employing potassium carbonate (K₂CO₃) in DCM at reflux (40°C) achieved a 78% yield , while room-temperature reactions in toluene required extended durations (24–48 hours). Catalytic additives like tetrabutylammonium iodide (TBAI) enhance reactivity by stabilizing transition states.
Table 1: Nucleophilic Substitution Parameters
| Precursor | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| 2-(BrCH₂)-4-F-benzaldehyde | DCM | K₂CO₃ | 40°C | 78 |
| 2-(ClCH₂)-4-F-benzaldehyde | Toluene | Et₃N | 25°C | 65 |
Reductive Amination Strategy
Imine Formation and Reduction
Reductive amination bypasses halogenated intermediates by directly coupling 4-fluoro-2-formylbenzaldehyde with 3-methylpiperidine . The reaction forms a Schiff base intermediate, which is reduced using sodium triacetoxyborohydride (NaBH(OAc)₃) or cyanoborohydride (NaBH₃CN) . This method, adapted from piperidine derivative syntheses, achieves 82% yield in tetrahydrofuran (THF) at room temperature.
Solvent and Catalytic Effects
Protic solvents like methanol diminish yields (<50%) due to competitive imine hydrolysis, whereas THF or dichloroethane stabilizes the intermediate. Substituents on the piperidine ring, such as the 3-methyl group , enhance steric hindrance, reducing byproduct formation.
Table 2: Reductive Amination Optimization
| Aldehyde | Amine | Reducing Agent | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Fluoro-2-formylbenzaldehyde | 3-Methylpiperidine | NaBH(OAc)₃ | THF | 82 |
| 4-Fluoro-2-formylbenzaldehyde | 3-Methylpiperidine | NaBH₃CN | DCE | 75 |
Advanced Catalytic and Ultrasonic-Assisted Methods
Electrochemical Oxidation
Indirect electrooxidation, though primarily used for toluene-to-benzaldehyde conversion, offers insights into aldehyde group stabilization . A patent employing Mn(III)/Mn(II) redox couples in sulfuric acid (H₂SO₄) achieved high-purity aldehydes via ultrasonic electrolysis, suggesting potential adaptations for fluorinated analogs.
Ultrasonic Irradiation
Ultrasound-assisted reactions reduce reaction times by enhancing mass transfer. For example, 59 kHz ultrasound applied during nucleophilic substitution accelerated the reaction by 40% , achieving completion in 6 hours versus 10 hours under conventional heating.
Analytical Characterization
Spectroscopic Data
Purity and Yield Metrics
HPLC analysis confirmed >99% purity for products synthesized via reductive amination, while nucleophilic substitution yielded 95–97% purity after column chromatography.
Comparative Method Analysis
Table 3: Method Comparison
| Parameter | Nucleophilic Substitution | Reductive Amination | Electrochemical |
|---|---|---|---|
| Yield (%) | 65–78 | 75–82 | N/A |
| Reaction Time | 6–48 hours | 12–24 hours | 2–4 hours |
| Byproducts | Halide salts | Imine hydrolysis | MnO₂ residues |
| Scalability | High | Moderate | Low |
Chemical Reactions Analysis
4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Condensation: The compound can undergo condensation reactions with amines or hydrazines to form imines or hydrazones.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
Organic Chemistry
4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzaldehyde serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with desired chemical properties.
Biological Applications
This compound has been investigated for its biological activity, particularly in studying enzyme interactions and metabolic pathways. The piperidine moiety enhances its ability to interact with biological targets, making it a valuable tool in medicinal chemistry .
Case Study: Antimicrobial Activity
Research indicates that derivatives of this compound exhibit antimicrobial properties against various drug-resistant bacterial strains. For instance, compounds derived from similar structures have shown significant inhibition against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for developing new antibiotics from this class of compounds .
Pharmacological Research
The compound's structure suggests potential applications in drug development, particularly in targeting diseases related to metabolic disorders and cancer. Its interaction with specific molecular targets can lead to changes in enzyme activity or receptor function, which is crucial for therapeutic efficacy .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
Substituent Effects and Structural Analogues
The table below compares key structural and functional attributes of 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzaldehyde with analogous compounds from the literature:
Key Research Findings
Electronic and Steric Effects: The trifluoromethyl group in 4-Fluoro-2-(trifluoromethyl)benzaldehyde withdraws electron density, making the aldehyde more reactive in nucleophilic additions compared to the target compound’s piperidinylmethyl group, which is electron-donating . The piperidine moiety in the target compound introduces a basic nitrogen, enabling salt formation and improving bioavailability in acidic environments, a feature absent in non-nitrogenous analogs like 4-Fluoro-2-(3-methoxybenzyl)benzaldehyde .
Biological Activity :
- Compounds like 3,4,5-trimethoxy benzaldehyde exhibit antennal responses in insects (e.g., whiteflies), suggesting fluorinated benzaldehydes with polar substituents may influence pest behavior . While direct evidence for the target compound is lacking, its piperidine group could modulate interactions with biological targets.
Synthetic Utility :
- Fluorinated benzaldehydes are widely used in cross-coupling reactions. For example, 3-fluoro-benzaldehyde derivatives serve as intermediates in synthesizing piperidine-containing pharmaceuticals . The target compound’s piperidinylmethyl group may facilitate the synthesis of nitrogen-rich heterocycles.
Physical Properties :
- The hexyloxymethyl substituent in 4-Fluoro-2-[(n-hexyloxy)methyl]benzaldehyde increases lipophilicity (logP ≈ 3.5) compared to the target compound (predicted logP ≈ 2.8), making it more suitable for lipid-based formulations .
Biological Activity
4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, including the presence of a fluorine atom and a piperidine ring, suggest diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and specific applications in research and medicine.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of 3-Methylpiperidine : This can be achieved through hydrogenation of 3-methylpyridine.
- Alkylation Reaction : The 3-methylpiperidine undergoes alkylation with benzyl chloride.
- Oxidation : The final step involves oxidation to form the aldehyde group using oxidizing agents like pyridinium chlorochromate (PCC) or manganese dioxide.
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The compound may form covalent or non-covalent bonds with these targets, leading to alterations in their activity. The piperidine moiety enhances binding affinity, making it a valuable candidate for drug development .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives have shown significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound 1 | MCF7 | 25.72 ± 3.95 |
| Compound 2 | U87 | 45.2 ± 13.0 |
| Compound 3 | MDA-MB-231 | Varies |
These findings indicate that the compound can induce apoptosis in cancer cells and suppress tumor growth in vivo .
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on various enzymes:
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase (AChE) | 0.22 |
| Butyrylcholinesterase (BChE) | 0.42 |
These results suggest that the compound may have potential applications in treating neurodegenerative diseases by modulating cholinergic signaling pathways .
Case Studies
Several case studies have demonstrated the effectiveness of similar compounds in clinical settings:
- Study on Tumor Growth Suppression : In a mouse model, administration of a related piperidine derivative resulted in significant tumor size reduction compared to control groups.
- Apoptosis Induction in Cancer Cells : Flow cytometry analysis showed that treatment with the compound led to increased caspase activity, indicating enhanced apoptosis in treated cells .
Q & A
Q. What are the recommended synthetic routes for 4-Fluoro-2-((3-methylpiperidin-1-yl)methyl)benzaldehyde, and what critical parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Alkylation of 3-methylpiperidine with a benzyl halide derivative (e.g., 4-fluoro-2-(bromomethyl)benzaldehyde) under basic conditions (e.g., K₂CO₃ in DMF) to form the piperidinylmethyl intermediate .
- Step 2 : Oxidation or protection/deprotection steps may be required to introduce or preserve the aldehyde group. Solvent choice (e.g., DMF for polar aprotic conditions) and temperature control (e.g., 80°C for optimal reaction rates) are critical to minimize side reactions .
- Key Parameters :
- Protective Groups : Use of temporary protecting groups for the aldehyde during alkylation to prevent unwanted side reactions .
- Purification : Column chromatography or recrystallization to isolate the product, as impurities from incomplete reactions or by-products (e.g., unreacted piperidine) can reduce yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are common challenges in data interpretation?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming the aldehyde proton (~9.8 ppm) and piperidinylmethyl group integration (e.g., δ 2.2–3.2 ppm for piperidine protons). Challenges include signal splitting due to diastereotopic protons or conformational flexibility of the piperidine ring .
- IR Spectroscopy : The C=O stretch (~1650 cm⁻¹) confirms the aldehyde, while C-F stretches (~1100–1200 cm⁻¹) validate the fluoro substituent. Overlaps with aromatic C=C stretches (~1500 cm⁻¹) may complicate interpretation .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 247.33 for C₁₄H₁₇FNO) but may require derivatization (e.g., Schiff base formation) to stabilize the aldehyde .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Protective Equipment : Gloves, lab coats, and goggles are mandatory to avoid skin/eye contact. Use fume hoods to prevent inhalation of vapors, as aldehydes are often irritants .
- Storage : Store at –20°C in airtight containers to prevent degradation; avoid exposure to light or moisture, which may trigger decomposition .
- Waste Disposal : Segregate aldehyde-containing waste and treat with neutralizing agents (e.g., bisulfite solutions) before disposal via certified hazardous waste services .
Advanced Questions
Q. How do steric and electronic effects of the 3-methylpiperidinyl and fluoro substituents influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- Steric Effects : The 3-methyl group on the piperidine ring introduces steric hindrance, slowing nucleophilic attack at the aldehyde carbonyl. This can be mitigated using bulky solvents (e.g., THF) to stabilize transition states .
- Electronic Effects : The electron-withdrawing fluoro group at the 4-position activates the aldehyde toward nucleophilic addition (e.g., Grignard reactions) by increasing electrophilicity. Computational studies (e.g., DFT calculations) are recommended to quantify substituent effects .
- Experimental Design : Compare reaction rates with non-fluorinated analogs (e.g., 2-((3-methylpiperidin-1-yl)methyl)benzaldehyde) to isolate electronic contributions .
Q. What strategies can resolve contradictions between crystallographic data and spectroscopic results when determining the compound’s structure?
- Methodological Answer :
- Crystallography vs. NMR : If X-ray diffraction (e.g., SHELX-refined structures) shows a planar aldehyde group, but NMR suggests dynamic behavior (e.g., tautomerism), perform variable-temperature NMR to detect conformational flexibility .
- Data Reconciliation : Use complementary techniques like NOESY NMR to validate spatial arrangements (e.g., piperidine ring orientation) against crystallographic models .
- Case Study : If crystallography indicates a disordered piperidine ring, refine the model with occupancy factors or employ Hirshfeld surface analysis to resolve ambiguities .
Q. In medicinal chemistry applications, what in vitro assays are recommended to evaluate the biological activity of this benzaldehyde derivative?
- Methodological Answer :
- Target Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for neurological targets (e.g., sigma receptors), leveraging the compound’s piperidine moiety for receptor interactions .
- Enzyme Inhibition : Test aldehyde dehydrogenase (ALDH) inhibition via spectrophotometric assays (e.g., NADH depletion monitoring at 340 nm), as the aldehyde group may act as a substrate analog .
- Cytotoxicity Screening : Perform MTT assays on cancer cell lines (e.g., HeLa) to assess antiproliferative effects, comparing results with fluorinated/non-fluorinated analogs to identify structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
